4-Ethyl-1-phenyl-1H-1,2,3-triazole: Structural Profile and Synthetic Utility
4-Ethyl-1-phenyl-1H-1,2,3-triazole: Structural Profile and Synthetic Utility
The following technical guide details the structure, properties, synthesis, and applications of 4-ethyl-1-phenyl-1H-1,2,3-triazole , a prototypical 1,4-disubstituted triazole synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Technical Whitepaper | Version 1.0
Executive Summary
4-ethyl-1-phenyl-1H-1,2,3-triazole (CAS: 861519-47-3) is a heterocyclic organic compound belonging to the 1,2,3-triazole family.[1][2][3][4][5][6][7] It serves as a fundamental model system for "Click Chemistry" adducts, demonstrating the high regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a pharmacophore, the 1,4-disubstituted 1,2,3-triazole ring is a proven bioisostere of the amide bond , offering similar planarity and hydrogen-bonding capabilities while exhibiting superior metabolic stability against proteolytic enzymes. This guide outlines its physicochemical properties, synthesis via CuAAC, and characterization standards.
Chemical Identity & Structural Analysis[6][9][10]
Identification Data
| Property | Specification |
| IUPAC Name | 4-Ethyl-1-phenyl-1H-1,2,3-triazole |
| CAS Number | 861519-47-3 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | CCc1cn(c2ccccc2)nn1 |
| Physical State | Yellow liquid to low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
Structural Geometry & Electronic Properties
The 1,2,3-triazole ring is aromatic, planar, and electron-deficient. In the 1,4-disubstituted isomer, the substituents are positioned to mimic the trans-amide bond geometry.
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Dipole Moment: ~5.0 D, directed towards the nitrogen atoms N2 and N3.
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H-Bonding: N2 and N3 act as weak hydrogen bond acceptors. The C5-H proton is relatively acidic (pKa ~23) and can act as a weak hydrogen bond donor, analogous to the amide N-H.
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Regiochemistry: The CuAAC reaction exclusively yields the 1,4-isomer, avoiding the formation of the 1,5-isomer (which is formed under thermal, non-catalyzed conditions).
Synthesis Protocol: CuAAC "Click" Reaction
The synthesis of 4-ethyl-1-phenyl-1H-1,2,3-triazole is the result of a cycloaddition between phenyl azide and 1-butyne .
Reaction Mechanism (Catalytic Cycle)
The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, rather than a concerted concerted [3+2] cycloaddition.
Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Procedure
Safety Note: Phenyl azide is potentially explosive and should be handled in solution, protected from light and heat. Perform all reactions behind a blast shield.
Reagents:
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Phenyl azide (1.0 equiv)
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1-Butyne (1.2 equiv) [Note: 1-Butyne is a gas/volatile liquid (bp 8°C); use a solution in THF or a sealed tube].
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CuSO₄·5H₂O (5 mol%)
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Sodium Ascorbate (10 mol%)
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Solvent: tert-Butanol / Water (1:1 v/v)
Protocol:
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Preparation: In a round-bottom flask or sealed pressure tube, dissolve phenyl azide (1.0 mmol) in tert-butanol (2 mL) and water (2 mL).
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Alkyne Addition: Add 1-butyne (1.2 mmol) to the mixture. If using a sealed tube, cool the vessel before addition.
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Catalyst Initiation: Add CuSO₄·5H₂O (0.05 mmol) followed immediately by sodium ascorbate (0.10 mmol). The solution should turn bright yellow/orange, indicating the generation of Cu(I).
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Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
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Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step synthesis workflow for 4-ethyl-1-phenyl-1H-1,2,3-triazole.[5][6]
Characterization & Properties
Physicochemical Data[11][12]
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Appearance: Yellow liquid to low-melting solid (dependent on purity).
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Melting Point: Low (< 25 °C) due to the ethyl chain disrupting crystal packing compared to the diphenyl analog (mp ~140 °C).
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Stability: Highly stable to hydrolysis, oxidation, and reduction.
Spectroscopic Identification (NMR)
The following data represents the characteristic signals for 4-ethyl-1-phenyl-1H-1,2,3-triazole in CDCl₃.
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.72 - 7.75 | Multiplet | 3H | Ph-H (Ortho) + Triazole C5-H |
| 7.48 - 7.55 | Multiplet | 2H | Ph-H (Meta) | |
| 7.40 - 7.45 | Multiplet | 1H | Ph-H (Para) | |
| 2.80 | Quartet (J=7.6 Hz) | 2H | Ethyl -CH ₂- | |
| 1.35 | Triplet (J=7.6 Hz) | 3H | Ethyl -CH ₃ | |
| ¹³C NMR | ~149.0 | Singlet | C | Triazole C4 |
| ~137.0 | Singlet | C | Ph-C1 | |
| ~129.8 | Singlet | CH | Ph-C (Meta) | |
| ~128.5 | Singlet | CH | Ph-C (Para) | |
| ~120.5 | Singlet | CH | Ph-C (Ortho) | |
| ~119.0 | Singlet | CH | Triazole C5 | |
| ~21.5 | Singlet | CH₂ | Ethyl -C H₂- | |
| ~13.5 | Singlet | CH₃ | Ethyl -C H₃ |
Note: The triazole C5-H singlet often overlaps with the phenyl ortho protons in the 7.7–7.8 ppm region.
Biological Relevance & Applications[10][14][15]
Amide Bioisostere
The 1,4-disubstituted 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond .
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Structural Mimicry: The distance between the substituents (R1 and R4) is approximately 5.0 Å, similar to the distance in a trans-amide (~3.8–4.0 Å), allowing the triazole to fit into binding pockets designed for peptides.
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Electronic Mimicry: The strong dipole moment aligns with that of the amide bond, facilitating similar electrostatic interactions with protein targets.
Metabolic Stability
Unlike amide bonds, which are susceptible to cleavage by peptidases and proteases, the 1,2,3-triazole ring is metabolically inert . Incorporating this moiety into drug candidates (as seen in the structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole) improves the pharmacokinetic profile by extending half-life (t½) and reducing clearance.
Applications
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Linker Chemistry: Used as a stable linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
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Fragment-Based Drug Discovery (FBDD): The 4-ethyl-1-phenyl-1H-1,2,3-triazole scaffold serves as a core fragment for screening libraries, particularly for TGR5 agonists and antifungal agents.
References
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Chemical Identity & CAS: 4-Ethyl-1-phenyl-1H-1,2,3-triazole (CAS 861519-47-3).[1][2][3][7] ChemicalBook. Link
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Synthesis & Properties: Efficient Synthetic One-Pot Strategy for the Highly Regioselective Metal-Free Synthesis of 1,4-Disubstituted-1,2,3-Triazoles. RSC Advances, 2012. (Describes synthesis and "yellow liquid" state of compound 3q). Link
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CuAAC Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. Link
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Biological Activity: 1,2,3-Triazoles as Amide Bioisosteres: Structural Basis and Pharmacological Implications. Journal of Medicinal Chemistry. Link
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NMR Characterization: Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (General reference for triazole shifts). Link
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- 2. 1251230-05-3|(1-(4-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 1247700-74-8|2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
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